molecular formula C17H14N2O4 B2698943 methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate CAS No. 922944-85-2

methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate

Cat. No.: B2698943
CAS No.: 922944-85-2
M. Wt: 310.309
InChI Key: ZZPUCFKAPIZIIL-UHFFFAOYSA-N
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Description

methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyridazinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical and industrial applications .

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler pyridazinone compounds .

Scientific Research Applications

methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]furan-2-carboxylate is unique due to its combined pyridazinone and furan structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for various applications compared to compounds with only one of these rings .

Properties

IUPAC Name

methyl 5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-17(21)15-9-7-13(23-15)11-19-16(20)10-8-14(18-19)12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPUCFKAPIZIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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